molecular formula C20H13FN2O2S2 B11329743 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B11329743
M. Wt: 396.5 g/mol
InChI Key: XKDKRDLYPCILMX-UHFFFAOYSA-N
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Description

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound that features a thiazole ring, a fluorobenzyl group, and an isothiochromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide typically involves multiple steps, starting from readily available precursorsThe final step often involves the coupling of the thiazole derivative with the isothiochromene carboxamide under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as microwave-assisted synthesis can be employed to accelerate reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorobenzyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic properties and enhances its binding affinity to biological targets. This makes it a promising candidate for drug development and other applications where specific molecular interactions are crucial .

Properties

Molecular Formula

C20H13FN2O2S2

Molecular Weight

396.5 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C20H13FN2O2S2/c21-14-7-5-12(6-8-14)9-15-11-22-20(26-15)23-18(24)17-10-13-3-1-2-4-16(13)19(25)27-17/h1-8,10-11H,9H2,(H,22,23,24)

InChI Key

XKDKRDLYPCILMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F

Origin of Product

United States

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